Home > Products > Screening Compounds P81249 > N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine
N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine - 866017-46-1

N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine

Catalog Number: EVT-2789995
CAS Number: 866017-46-1
Molecular Formula: C24H19F3N2O2
Molecular Weight: 424.423
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (compound 4 in the paper) is a crucial intermediate in the synthesis of various bioactive compounds, notably the anticancer drug osimertinib [].
  • Relevance: Both (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one and N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine share the core structure of indole. This suggests a potential overlap in their chemical properties and potential applications, particularly considering the focus on biologically active compounds in the research surrounding (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one [].
  • Compound Description: Osimertinib (chemically, N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide) is a third-generation EGFR-TKI (Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor) used in cancer treatment. It shows efficacy in treating tumors with EGFR mutations, including the challenging T790M and L858R mutations [].
  • Relevance: Osimertinib and N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine share a common structural motif: a 1-methyl-1H-indol-3-yl group. This structural similarity, coupled with osimertinib's role as an anticancer agent, implies potential research interest in the target compound for similar applications [].

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

  • Compound Description: This compound (compound 2 in the paper) belongs to the third-generation EGFR-TKIs and is recognized for its therapeutic effect on cancers with specific EGFR mutations [].
  • Relevance: Although structurally distinct from N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine, both compounds fall under the umbrella of anticancer research, particularly targeting EGFR mutations. The presence of the trifluoromethyl group in both structures further hints at potential shared pharmacological properties [].

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

  • Compound Description: This compound (compound 3 in the paper) is another example of a third-generation EGFR-TKI, highlighting its role in the treatment of cancers harboring specific EGFR mutations [].
  • Relevance: While structurally different, N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide and N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine share a research context focused on anticancer activity and EGFR mutations. This suggests a potential interest in investigating the target compound within similar therapeutic areas [].

(2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

  • Compound Description: AMG6880 is a potent antagonist of the vanilloid receptor 1 (TRPV1), which is involved in pain sensation. It effectively blocks TRPV1 activation by both capsaicin and protons, classifying it as a group A antagonist [].
  • Relevance: Though structurally dissimilar, both AMG6880 and N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine share the presence of a trifluoromethyl group. This structural feature is often associated with enhanced metabolic stability and altered physicochemical properties in drug design [].

5-chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472)

  • Compound Description: Similar to AMG6880, AMG7472 acts as a potent antagonist of TRPV1. It effectively inhibits TRPV1 activation by both capsaicin and protons, categorizing it as a group A antagonist [].
  • Relevance: Despite structural differences, the presence of a trifluoromethyl group in both AMG7472 and N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine highlights a shared structural motif often leveraged in drug design for its effects on metabolic stability and physicochemical properties [].

N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

  • Compound Description: BCTC is another potent TRPV1 antagonist. It effectively blocks TRPV1 activation induced by both capsaicin and protons, making it a group A antagonist [].
  • Relevance: Although structurally distinct from N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine, BCTC's role as a TRPV1 antagonist might suggest a research interest in exploring the target compound's potential interactions with TRPV1 or similar ion channels [].

(2E)-3-(6-tert-butyl-2-methylpyridin-3-yl)-N-(1H-indol-6-yl)acrylamide (AMG0610)

  • Compound Description: AMG0610 exhibits a distinct pharmacological profile compared to the previous antagonists. It antagonizes TRPV1 activation by capsaicin but not by protons, classifying it as a group B antagonist [].
  • Relevance: Both AMG0610 and N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine share the indole core structure. While their specific substitutions differ, this commonality points to a potential overlap in certain chemical properties and might warrant further investigation into the target compound's interaction with TRPV1, particularly given AMG0610's classification as a group B antagonist [].

Capsazepine

  • Relevance: Although structurally distinct from N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine, capsazepine's role as a TRPV1 antagonist, specifically a group B antagonist, might be relevant when considering the target compound's potential interactions with ion channels like TRPV1 [].

(2E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)acrylamide (SB-366791)

  • Compound Description: SB-366791 acts as a selective antagonist of TRPV1 activation by capsaicin but not by protons. This characteristic classifies it as a group B antagonist [].
  • Relevance: While structurally distinct from N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine, SB-366791's classification as a group B TRPV1 antagonist might be relevant when considering potential investigations into the target compound's interactions with TRPV1 or similar ion channels [].

Properties

CAS Number

866017-46-1

Product Name

N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine

IUPAC Name

N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine

Molecular Formula

C24H19F3N2O2

Molecular Weight

424.423

InChI

InChI=1S/C24H19F3N2O2/c1-29-22-9-4-3-8-20(22)21(15-28-17-10-12-18(30-2)13-11-17)23(29)31-19-7-5-6-16(14-19)24(25,26)27/h3-15H,1-2H3

InChI Key

VNLPZOYKALLXAB-RWPZCVJISA-N

SMILES

CN1C2=CC=CC=C2C(=C1OC3=CC=CC(=C3)C(F)(F)F)C=NC4=CC=C(C=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.